molecular formula C8H6S3 B13453992 [2,2'-Bithiophene]-5-thiol CAS No. 159157-32-1

[2,2'-Bithiophene]-5-thiol

Cat. No.: B13453992
CAS No.: 159157-32-1
M. Wt: 198.3 g/mol
InChI Key: ABZATYIPXKNPRZ-UHFFFAOYSA-N
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Description

[2,2’-Bithiophene]-5-thiol is an organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring [2,2’-Bithiophene]-5-thiol is characterized by two thiophene rings connected at the 2-position, with a thiol group (-SH) attached to the 5-position of one of the rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bithiophene]-5-thiol typically involves the cross-coupling of 2-halothiophenes. One common method is the Stille coupling reaction, where 2-bromothiophene is reacted with a stannylated thiophene derivative in the presence of a palladium catalyst. The reaction conditions often include an inert atmosphere (e.g., argon) and a solvent such as tetrahydrofuran (THF) or toluene .

Industrial Production Methods

Industrial production of [2,2’-Bithiophene]-5-thiol may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bithiophene]-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of [2,2’-Bithiophene]-5-thiol is primarily related to its electronic properties and ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, making it a versatile component in various chemical processes. Additionally, the conjugated system of the thiophene rings allows for efficient charge transport, which is crucial for its applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bithiophene]-5-thiol is unique due to the presence of the thiol group, which imparts additional reactivity and functionality. This makes it a valuable building block for the synthesis of more complex molecules and materials with tailored properties .

Properties

CAS No.

159157-32-1

Molecular Formula

C8H6S3

Molecular Weight

198.3 g/mol

IUPAC Name

5-thiophen-2-ylthiophene-2-thiol

InChI

InChI=1S/C8H6S3/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5,9H

InChI Key

ABZATYIPXKNPRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)S

Origin of Product

United States

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